molecular formula C13H16O2 B14369771 [3-(Propoxymethoxy)prop-1-YN-1-YL]benzene CAS No. 90332-00-6

[3-(Propoxymethoxy)prop-1-YN-1-YL]benzene

Cat. No.: B14369771
CAS No.: 90332-00-6
M. Wt: 204.26 g/mol
InChI Key: FFWLWFJOHTUQOQ-UHFFFAOYSA-N
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Description

[3-(Propoxymethoxy)prop-1-YN-1-YL]benzene: is a chemical compound with a unique structure that includes a benzene ring substituted with a propoxymethoxy group and a prop-1-yn-1-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Propoxymethoxy)prop-1-YN-1-YL]benzene typically involves the reaction of a benzene derivative with appropriate alkylating agents under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the benzene derivative is reacted with a propoxymethoxyprop-1-yn-1-yl halide in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[3-(Propoxymethoxy)prop-1-YN-1-YL]benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halides (e.g., NaCl), amines (e.g., NH₃)

Major Products

Scientific Research Applications

[3-(Propoxymethoxy)prop-1-YN-1-YL]benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [3-(Propoxymethoxy)prop-1-YN-1-YL]benzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • [3-(Methoxymethoxy)prop-1-YN-1-YL]benzene
  • [3-(Ethoxymethoxy)prop-1-YN-1-YL]benzene
  • [3-(Butoxymethoxy)prop-1-YN-1-YL]benzene

Uniqueness

[3-(Propoxymethoxy)prop-1-YN-1-YL]benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and stability, making it suitable for specific applications where other compounds may not be as effective .

Properties

CAS No.

90332-00-6

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

3-(propoxymethoxy)prop-1-ynylbenzene

InChI

InChI=1S/C13H16O2/c1-2-10-14-12-15-11-6-9-13-7-4-3-5-8-13/h3-5,7-8H,2,10-12H2,1H3

InChI Key

FFWLWFJOHTUQOQ-UHFFFAOYSA-N

Canonical SMILES

CCCOCOCC#CC1=CC=CC=C1

Origin of Product

United States

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